molecular formula C13H13BrN2O3 B1446279 (2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone CAS No. 1858256-80-0

(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone

Cat. No.: B1446279
CAS No.: 1858256-80-0
M. Wt: 325.16 g/mol
InChI Key: RWHDQTFSZUCHCJ-UHFFFAOYSA-N
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Description

(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and a pyrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 4-methylphenol to obtain 2-bromo-4-methylphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 2-bromo-6-hydroxy-4-methylbenzaldehyde.

    Reduction: Formation of 6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone.

    Substitution: Formation of 2-amino-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its brominated phenyl group can be tagged with radioactive isotopes for imaging studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets. The hydroxyl and bromine groups can form hydrogen bonds and halogen bonds with target proteins, affecting their function. The pyrazole ring can interact with enzyme active sites, inhibiting or modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone
  • (2-Chloro-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone
  • (2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-methoxyethyl)-1H-pyrazol-5-yl]methanone

Uniqueness

(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone is unique due to the presence of both a brominated phenyl group and a hydroxyl group, which provide distinct chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(2-bromo-6-hydroxy-4-methylphenyl)-[2-(2-hydroxyethyl)pyrazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-8-6-9(14)12(11(18)7-8)13(19)10-2-3-15-16(10)4-5-17/h2-3,6-7,17-18H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHDQTFSZUCHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C(=O)C2=CC=NN2CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131891
Record name Methanone, (2-bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858256-80-0
Record name Methanone, (2-bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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